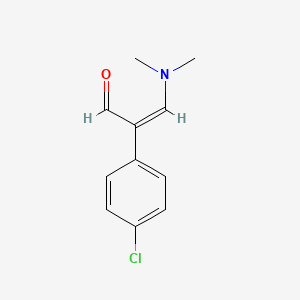

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

説明

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is (2Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal. This nomenclature explicitly indicates the geometric configuration around the double bond through the (2Z) designation, which specifies that the highest priority substituents on the carbon atoms forming the double bond are positioned on the same side of the molecular plane. The name systematically describes the structural components: the 4-chlorophenyl group attached to the second carbon of the propenal chain, and the dimethylamino substituent on the third carbon position.

Alternative nomenclature systems have been employed to describe this compound, including the designation as (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde. This naming convention emphasizes the relationship to acrolein derivatives while maintaining the stereochemical specification. The systematic approach to naming ensures unambiguous identification of the compound's structure and distinguishes it from geometric isomers and positional isomers that may exist within the same chemical family.

特性

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRALGSIFBXIIV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme

- The reaction typically proceeds via nucleophilic addition of dimethylamine to the aldehyde, followed by elimination to form the conjugated propenal system.

- Catalysts or solvents such as ethanol or other polar aprotic solvents may be used to optimize yield and selectivity.

- Control of temperature and reaction time is critical to favor the (Z)-isomer and prevent side reactions.

Mechanistic Insights

- The formation of the imine intermediate between 4-chlorobenzaldehyde and dimethylamine is a key step.

- Subsequent tautomerization and elimination lead to the α,β-unsaturated aldehyde.

- The (Z)-configuration is favored due to steric and electronic factors during the elimination step, which can be influenced by reaction conditions.

Alternative and Supporting Synthetic Approaches

While the direct condensation is the primary method, related synthetic strategies from literature on similar α,β-unsaturated aldehydes and amino-substituted propenals provide additional insights:

- Imines and Cyclocondensation Routes: Some studies describe initial imine formation followed by cyclocondensation or further functionalization steps to yield related compounds with similar structural motifs.

- Catalyst-Enhanced Synthesis: Use of catalysts such as Lewis acids or supported ionic liquids on magnetic nanoparticles has been explored for related compounds to improve reaction rates and selectivity, which could be adapted for this compound.

- Purification and Isolation: Precipitation, filtration, and recrystallization techniques are employed to isolate the pure (Z)-isomer, often confirmed by NMR and mass spectrometry.

Data Table Summarizing Preparation Methods

Analytical and Characterization Data Supporting Preparation

- NMR Spectroscopy: Used to confirm the (Z)-configuration by analyzing coupling constants and chemical shifts of the vinyl protons and aldehyde proton.

- Mass Spectrometry: Confirms molecular weight and purity of the product.

- Melting Point: The compound typically exhibits a melting point around 123–125 °C, consistent with the pure (Z)-isomer.

- Chromatographic Purification: Techniques such as recrystallization or column chromatography are used to isolate the compound in high purity.

Summary of Research Findings

- The condensation of 4-chlorobenzaldehyde with dimethylamine remains the most straightforward and widely used method for preparing (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal.

- Reaction conditions can be optimized to maximize the yield of the (Z)-isomer, which is crucial for the compound’s biological activity.

- Emerging catalytic systems, including supported ionic liquids on magnetic nanoparticles, offer promising improvements in reaction efficiency and catalyst recyclability.

- Analytical techniques confirm the stereochemistry and purity of the synthesized compound, ensuring its suitability for further research applications.

化学反応の分析

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted chlorophenyl derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution .

- Reactivity : The compound can undergo oxidation to yield carboxylic acids or other derivatives, reduction to form alcohols or amines, and nucleophilic substitution reactions involving the chlorophenyl group .

Biology

- Enzyme Inhibition Studies : This compound has been utilized in biological research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets .

- Receptor Binding : The dimethylamino group may facilitate binding to biological receptors, making it a candidate for pharmacological studies aimed at understanding receptor-ligand interactions .

Industry

- Agrochemical Production : (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is considered for use in the production of agrochemicals due to its ability to modify biological activity in plants and pests .

- Industrial Chemicals : The compound's reactivity profile makes it valuable for synthesizing various industrial chemicals that require specific functional groups for desired properties .

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal as a precursor in synthesizing novel pyrrole derivatives through cyclization reactions. The yields were reported between 64% to 100%, showcasing the compound's utility in creating complex structures from simpler precursors .

Research involving this compound assessed its potential as an enzyme inhibitor. The study found that varying the substituents on the chlorophenyl and dimethylamino groups significantly influenced inhibitory activity against specific enzymes, indicating potential therapeutic applications .

作用機序

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(a) (2Z)-3-(Dimethylamino)-2-(4-methylphenyl)-2-propenal

- Molecular Formula: C₁₂H₁₅NO

- Key Differences : The 4-methylphenyl substituent replaces the 4-chlorophenyl group.

- Lipophilicity: Increased hydrophobicity due to the methyl group may enhance membrane permeability but reduce solubility in aqueous media. Biological Activity: Similar dimethylamino-acrylaldehyde scaffolds are implicated in kinase modulation, though substituent polarity differences could alter target specificity .

(b) Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile

- Molecular Formula : C₁₁H₁₁ClN₂

- Key Differences : The aldehyde (-CHO) is replaced by a nitrile (-CN) group.

- Impact :

- Reactivity : Nitriles are less reactive than aldehydes, reducing susceptibility to oxidation or nucleophilic attack, which may improve metabolic stability .

- Pharmacokinetics : The smaller molecular weight (206.67 g/mol vs. ~189 g/mol for acrylaldehydes) and nitrile’s hydrogen-bonding capacity could influence absorption and distribution.

Functional Analogues in Medicinal Chemistry

(E/Z)-(4-(3-(2-((4-Chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid (6c)

- Key Features: Incorporates a thiazole ring, boronic acid, and ethoxycarbonyl groups alongside the 4-chlorophenyl-dimethylamino motif.

- Biological Activity : Demonstrates potent pyruvate kinase M2 (PKM2) activation and selective cytotoxicity at 80 nM in cancer cells, attributed to its boronic acid moiety enhancing target binding .

- Comparison: The acrylaldehyde group in (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal lacks the boronic acid’s covalent binding capability, suggesting divergent mechanisms of action despite shared substituents.

Data Tables

Table 1: Physicochemical Properties of Compared Compounds

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The 4-chlorophenyl group enhances electrophilicity and target binding in kinase-related pathways, as seen in Compound 6c . However, replacing the aldehyde with nitrile or modifying the aromatic substituent (methyl vs. chloro) significantly alters reactivity and bioactivity.

- Unanswered Questions: Direct data on the target compound’s solubility, stability, and biological targets are lacking.

生物活性

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol, is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanism of action, and applications in various fields.

Chemical Structure and Properties

The compound features a (Z) configuration around the double bond, which is crucial for its biological activity. The presence of a 4-chlorophenyl group and a dimethylamino substituent enhances its lipophilicity and membrane permeability, making it suitable for interaction with biological targets.

- Melting Point : 123–125 °C

- CAS Number : 85907-66-0

The biological activity of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may act as an allosteric modulator for various receptors, influencing their function and signaling pathways.

Biological Activity and Research Findings

Research has indicated that (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating it could serve as a lead compound for anticancer drug development.

- Neuroactive Properties : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the compound's cytotoxic effects on human breast cancer cell lines (MCF-7), it was found that treatment with (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM. This suggests significant potential for further development in cancer therapeutics.

Applications in Drug Development

Given its promising biological activities, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is being investigated as a lead compound for:

- Anticancer Agents : Targeting specific cancer types through selective cytotoxicity.

- Neuropharmacological Agents : Modulating nAChRs to potentially treat neurological disorders such as Alzheimer's disease.

- Antimicrobial Agents : Exploring its efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, and how can reaction conditions be tailored for improved yield and selectivity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-chlorobenzaldehyde derivatives and dimethylamino acetonitrile precursors. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysis : Use of mild bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to facilitate enamine formation while minimizing side reactions .

- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and thermal degradation risks.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic and crystallographic techniques confirm the Z-configuration and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : The Z-configuration is confirmed by NOESY correlations between the dimethylamino group and the 4-chlorophenyl proton, as well as distinct coupling constants in ¹H NMR (e.g., vinyl protons at δ 6.8–7.2 ppm with J = 10–12 Hz) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C=N bond ~1.28 Å) and torsion angles (<10° deviation from planarity), confirming the Z-isomer. π–π stacking between aromatic rings (distance ~3.5 Å) stabilizes the crystal lattice .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π–π stacking, hydrogen bonding) influence the compound’s solid-state behavior and solubility?

- Methodological Answer :

- Crystal Packing Analysis : X-ray diffraction data (e.g., monoclinic P2₁/c space group) show intermolecular π–π interactions between 4-chlorophenyl groups (centroid distances ~3.6 Å), which reduce solubility in non-polar solvents. Hydrogen bonds between the dimethylamino group and adjacent carbonyl/cyano moieties further stabilize the lattice .

- Solubility Optimization : Co-crystallization with sulfonic acid derivatives or use of solubilizing agents (e.g., cyclodextrins) disrupts these interactions, enhancing aqueous solubility for biological assays .

Q. What computational approaches are suitable for predicting the compound’s reactivity and potential pharmacological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level predict electrophilic sites (e.g., α,β-unsaturated carbonyl region) prone to nucleophilic attack, guiding derivatization strategies .

- Molecular Docking : Virtual screening against protein databases (e.g., PDB) identifies potential targets like kinase enzymes or G-protein-coupled receptors, with binding affinity scores correlated to experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities of structurally related derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 2–10 μM) may arise from variations in assay protocols (MTT vs. ATP-based viability tests) .

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) clarifies contributions of electronic and steric effects to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。